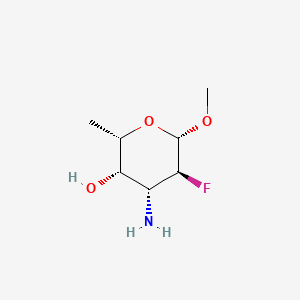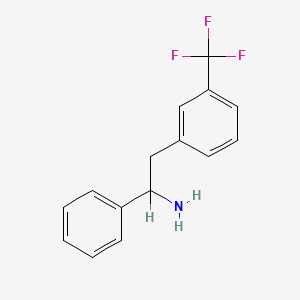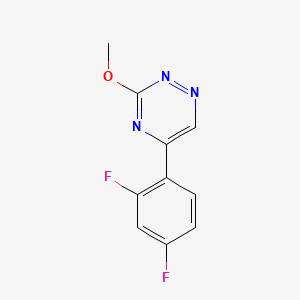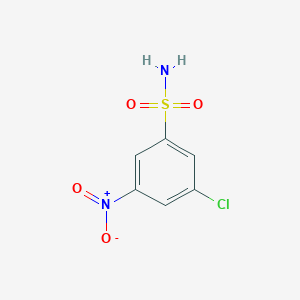![molecular formula C18H18N2O3 B15288375 3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid CAS No. 886502-62-1](/img/structure/B15288375.png)
3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzimidazole core is reacted with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Propionic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The methoxybenzyl group may enhance the compound’s binding affinity and specificity, while the propionic acid moiety can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
4-Methoxybenzyl-benzimidazole: A derivative with similar structural features but lacking the propionic acid moiety.
Propionic Acid Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid is unique due to the combination of its benzimidazole core, 4-methoxybenzyl group, and propionic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable molecule for various research and industrial applications.
Propriétés
Numéro CAS |
886502-62-1 |
|---|---|
Formule moléculaire |
C18H18N2O3 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
3-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O3/c1-23-14-8-6-13(7-9-14)12-17-19-15-4-2-3-5-16(15)20(17)11-10-18(21)22/h2-9H,10-12H2,1H3,(H,21,22) |
Clé InChI |
WLUUBLSMUKYDFT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


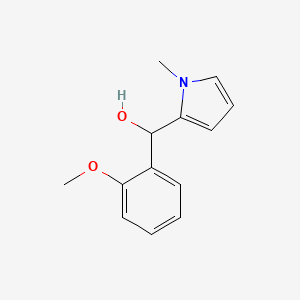
![4-amino-N-[(1R,2R,3S,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B15288302.png)
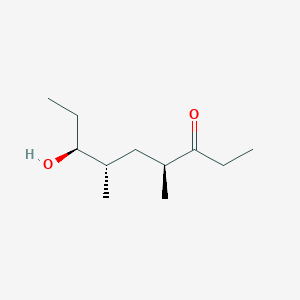
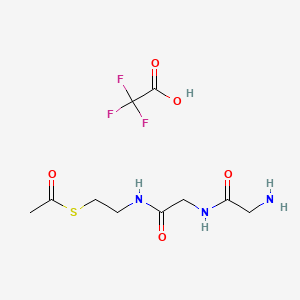
![2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride](/img/structure/B15288329.png)
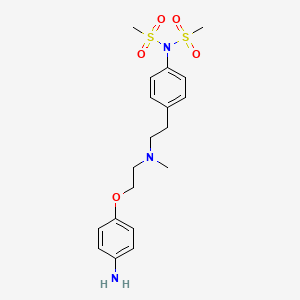
![[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B15288355.png)

